molecular formula C8H4FNOS B1445735 6-Fluorobenzo[d]thiazole-2-carbaldehyde CAS No. 933749-06-5

6-Fluorobenzo[d]thiazole-2-carbaldehyde

Cat. No. B1445735
M. Wt: 181.19 g/mol
InChI Key: WCVMAFOZBTZBAO-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]thiazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4FNOS . It is used in various chemical reactions and has potential applications in different fields .

Scientific Research Applications

Synthesis of Carbonyl Compounds

6-Fluorobenzo[d]thiazole-2-carbaldehyde can be utilized in the synthesis of carbonyl compounds, such as aldehydes or ketones, starting from amines via transaminations. This process has wide applications, with yields typically exceeding 80% (Calō et al., 1972).

Development of Anti-Cancer Agents

This compound plays a role in the synthesis of novel fluoro-substituted benzo[b]pyrans, which show promising anti-cancer activity against various human cancer cell lines including lung, breast, and CNS cancer (Hammam et al., 2005).

Creation of Novel Push-Pull Benzothiazole Derivatives

6-Fluorobenzo[d]thiazole-2-carbaldehyde is key in synthesizing push-pull benzothiazole derivatives with reverse polarity, which are potential candidates for non-linear optical applications. The synthesis involves substituting at the 2-position with strong electron-acceptor groups and at the 6-position with strong electron-donor groups (Hrobárik et al., 2004).

Antimicrobial and Antitubercular Activities

The synthesis of linezolid-like molecules, which involves 6-Fluorobenzo[d]thiazole-2-carbaldehyde, shows that these compounds have good antimicrobial and antitubercular activities. This highlights its potential in creating new antimicrobial agents (Başoğlu et al., 2012).

Sensing Applications

6-Fluorobenzo[d]thiazole-2-carbaldehyde-based novel thiazole carbaldehydes have been developed as sensors for fluoride anions. They exhibit fluorescence enhancement in the presence of fluoride due to intramolecular charge transfer mechanisms (Tayade & Sekar, 2017).

properties

IUPAC Name

6-fluoro-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVMAFOZBTZBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856444
Record name 6-Fluoro-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[d]thiazole-2-carbaldehyde

CAS RN

933749-06-5
Record name 6-Fluoro-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Shigeno, Y Fujii, A Kajima… - … Process Research & …, 2018 - ACS Publications
Heteroarene formylations in DMF solution proceed in the presence of an amide base catalyst generated in situ from tetramethylammonium fluoride (TMAF) and tris(trimethylsilyl)amine (…
Number of citations: 15 pubs.acs.org

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